Dipalmitoyl-s-glyceryl cysteine

Description

Historical Development of Bacterial Cell Wall Component Analogs

The study of bacterial cell wall components has been pivotal in understanding host-pathogen interactions. The discovery of Braun’s lipoprotein in Escherichia coli in 1969 marked a turning point, revealing the structural and immunological significance of bacterial lipoproteins. Early research demonstrated that bacterial lipoproteins activate Toll-like receptors (TLRs), particularly TLR2/6 heterodimers, triggering innate immune responses. This discovery spurred efforts to synthesize simplified analogs that retain immunostimulatory properties while improving solubility and stability.

By the 1980s, synthetic lipopeptides mimicking the N-terminal structure of bacterial lipoproteins emerged as tools for studying B-cell activation. These analogs retained the triacylglycerol motif but replaced complex bacterial peptides with simpler sequences, enabling systematic structure-activity studies. The development of Pam2Cys (dipalmitoyl-S-glyceryl cysteine) represented a breakthrough, combining a minimal lipidated cysteine core with potent TLR2/6 agonism.

Discovery and Characterization of this compound (Pam2Cys)

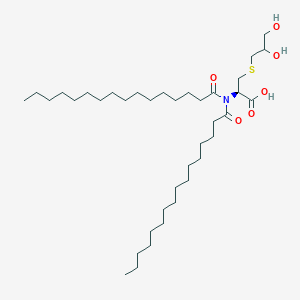

Pam2Cys was first synthesized as a truncated analog of the macrophage-activating lipopeptide from Mycoplasma fermentans. Its structure features:

- Two palmitoyl chains esterified to a glycerol backbone

- A cysteine residue linked via a thioether bond to the glyceryl group

Key structural determinants of activity:

| Feature | Role |

|---|---|

| Palmitoyl chains | Anchor to cell membranes; enhance TLR2/6 binding |

| Thioether linkage | Stabilizes molecular conformation |

| Free amino group | Facilitates covalent conjugation to antigens |

In vitro studies demonstrated its ability to activate murine B lymphocytes at nanomolar concentrations, comparable to native lipoprotein. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed its structural stability in aqueous solutions, enabling widespread use in immunological assays.

Nomenclature and Alternative Designations

The compound is systematically named S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine (IUPAC). Common synonyms include:

- Pam2Cys (abbreviation for dipalmitoyl cysteine)

- Tripalmitoyl pentapeptide (historical term from early synthesis methods)

- TLR2/6 agonist lipopeptide

The "Pam2" prefix denotes two palmitoyl chains, while "Cys" refers to the cysteine linkage. Variants with different fatty acids (e.g., Pam3Cys) are distinguished by acyl chain number and position.

Significance in Immunological Research

Pam2Cys has become a cornerstone in vaccine adjuvant research due to its dual role as:

- Pattern recognition receptor agonist : Activates TLR2/6, inducing dendritic cell maturation and cytokine production (e.g., IL-12, TNF-α).

- Antigen delivery vehicle : Covalent conjugation to peptide antigens enhances MHC class I/II presentation.

Key applications in preclinical studies:

- Cancer immunotherapy : Enhances CD8+ T-cell responses against tumor-associated antigens.

- Antiviral vaccines : Improves neutralizing antibody titers against SARS-CoV-2 and influenza.

- Mucosal immunity : Intranasal administration stimulates secretory IgA in respiratory tissues.

Comparative studies show Pam2Cys outperforms traditional adjuvants like alum in inducing Th1-polarized responses, making it valuable for intracellular pathogen vaccines. Its synthetic accessibility and well-defined mechanism have also facilitated research into TLR2 signaling dynamics, including crosstalk with other immune receptors.

Tables

Table 1: Structural Comparison of Pam2Cys and Natural Lipoprotein Components

| Feature | Bacterial Lipoprotein (Native) | Pam2Cys (Synthetic) |

|---|---|---|

| Lipid moiety | Diacylglyceryl (variable fatty acids) | Two palmitoyl chains |

| Peptide sequence | Variable (e.g., Braun’s lipoprotein) | Cysteine core |

| TLR specificity | TLR2/1 or TLR2/6 | TLR2/6 |

| Solubility | Hydrophobic membrane anchor | Improved aqueous stability |

Table 2: Immunological Effects of Pam2Cys in Preclinical Models

Properties

Molecular Formula |

C38H73NO6S |

|---|---|

Molecular Weight |

672.1 g/mol |

IUPAC Name |

(2R)-2-[di(hexadecanoyl)amino]-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)39(35(38(44)45)33-46-32-34(41)31-40)37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,40-41H,3-33H2,1-2H3,(H,44,45)/t34?,35-/m0/s1 |

InChI Key |

AKIIJJAKZRNOLW-HTIIIDOHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N([C@@H](CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C(CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC |

Synonyms |

dipalmitoyl-S-glyceryl cysteine Pam2Cys S-(2,3-bis(palmitoyloxy)propyl)cysteine |

Origin of Product |

United States |

Scientific Research Applications

Vaccine Adjuvant Development

Mechanism of Action

Dipalmitoyl-S-glyceryl cysteine acts as a TLR2/TLR6 agonist, stimulating innate immune responses that enhance the efficacy of vaccines. The activation of these receptors leads to the production of pro-inflammatory cytokines and chemokines, which are essential for recruiting and activating adaptive immune cells.

Case Studies

- N-Acetylated Analog Development : Recent studies have focused on developing N-acetylated analogs of this compound. These analogs have been shown to be cost-effective alternatives in vaccine formulations. For instance, one study demonstrated that these N-acetylated derivatives could activate TLR2/TLR6 effectively while reducing the synthesis costs associated with traditional N-protected cysteine .

- Cancer Vaccines : The application of this compound in cancer vaccines has been particularly promising. Research indicates that these lipopeptides can enhance the immunogenicity of cancer antigens, leading to improved tumor-specific immune responses. In preclinical models, vaccines incorporating this compound showed increased efficacy compared to those without this adjuvant .

Immunotherapy Applications

Role in Immunotherapy

this compound is being explored for its potential in immunotherapy, particularly in enhancing the effectiveness of dendritic cell-based vaccines. These vaccines utilize the body's own immune cells to target cancer cells more effectively.

Case Studies

- Dendritic Cell Vaccines : A study highlighted the use of this compound in dendritic cell vaccines, where it significantly boosted the activation and maturation of dendritic cells. This enhancement resulted in stronger T-cell responses against tumors, suggesting a viable pathway for improving cancer immunotherapies .

- Combination Therapies : Combining this compound with other therapeutic agents has shown synergistic effects in preclinical trials. For example, when used alongside checkpoint inhibitors, it was observed that this lipopeptide could enhance the overall anti-tumor response .

Infectious Disease Vaccines

Application in Infectious Diseases

The use of this compound as an adjuvant in vaccines against infectious diseases is another critical area of research. Its ability to induce robust immune responses makes it suitable for various pathogens.

Case Studies

- Vaccine Formulations for Influenza and Malaria : Research has demonstrated that vaccines formulated with this compound can elicit stronger immune responses against influenza and malaria pathogens. In clinical trials, these formulations resulted in higher antibody titers compared to standard vaccine preparations .

- COVID-19 Vaccine Development : The ongoing research into COVID-19 vaccines has also incorporated this compound as an adjuvant. Preliminary results indicate enhanced immunogenicity and durability of immune responses when included in vaccine candidates .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Vaccine Adjuvants | N-acetylated analogs | Cost-effective; effective TLR2/TLR6 activation |

| Cancer Immunotherapy | Dendritic cell vaccines | Enhanced T-cell activation; improved anti-tumor response |

| Infectious Disease Vaccines | Influenza and malaria vaccines | Higher antibody titers; improved immune responses |

| COVID-19 Vaccines | Adjuvant in vaccine formulations | Enhanced immunogenicity; durable immune response |

Chemical Reactions Analysis

Key Reactions:

a. S-Alkylation of Cysteine

-

Reaction : The thiol group of cysteine reacts with 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane derivatives to form a thioether bond.

-

Reagents : Tributyl phosphine (Bu₃P), racemic or chiral iodomethyl dioxolanes.

-

Conditions : Room temperature, inert atmosphere.

-

Outcome : Forms acetonide-protected intermediates (e.g., 5a–c in ).

b. Deprotection and Acylation

-

Deprotection : Acetonide groups are removed using 70% acetic acid to expose hydroxyl groups.

-

Acylation : Hydroxyl groups are esterified with palmitoyl chloride (C₁₆H₃₁COCl).

c. N-Acetylation

-

Reaction : Acetic anhydride acetylates the cysteine amine to enhance TLR2 specificity.

-

Conditions : 2 hours at room temperature.

-

Impact : Retains human TLR2 activity while reducing murine TLR2 response .

Stability and Degradation Reactions

Pam₂Cys undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis of Ester Bonds

-

Conditions : Acidic or enzymatic (esterase) environments.

-

Outcome : Cleavage of palmitoyl ester groups, reducing TLR2 activity.

Oxidation of Thioether Bond

-

Reaction : The S-glyceryl cysteine thioether oxidizes to sulfoxide or sulfone.

-

Reagents : H₂O₂, peroxidases.

Stereochemical Modifications

The stereochemistry of the glyceryl moiety critically influences biological activity:

Conjugation Reactions

Pam₂Cys is functionalized for vaccine delivery via:

Peptide Coupling

-

Reaction : Amide bond formation with antigenic peptides (e.g., CSK₄).

-

Reagents : HCTU, DiPEA (prevents lipid elimination).

Click Chemistry

-

Reaction : Propargyl-functionalized Pam₂Cys reacts with azide-modified antigens.

-

Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Reactivity of Analogs

Modified Pam₂Cys analogs exhibit varied reactivity:

| Analog | Modification | Reactivity Trend |

|---|---|---|

| N-Ac-Pam₂Cys | N-Acetylation | ↑ Human TLR2 specificity |

| Pam₂Cys(OMe) | Methyl ester | ↓ Hydrolysis rate |

| Pam₃Cys | Triacylated | ↑ TLR1/2 activation |

Synthetic Challenges

-

Racemization : Occurs during cysteine alkylation, requiring chiral resolution .

-

Lipid Elimination : Excess DiPEA during coupling removes palmitoyl groups; mitigated by stepwise base addition .

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Bu₃P, iodomethyl dioxolane | RT | 24 h | 80–87 |

| Deprotection | 70% AcOH | RT | 2 h | 84–91 |

| Palmitoylation | Palmitoyl chloride, EDCI | RT | 12 h | 68–70 |

| N-Acetylation | Acetic anhydride | RT | 2 h | 85–90 |

Preparation Methods

Traditional Synthesis of Pam₂Cys

Stepwise Chemical Synthesis

The conventional synthesis of Pam₂Cys begins with N-protected cysteine derivatives , typically N-Fmoc- or N-Boc-cysteine , to prevent unwanted side reactions during acylation. The process involves three primary steps:

- Glyceryl backbone preparation : (R)- or (S)-glycidol is reacted with cysteine under basic conditions to form S-glyceryl cysteine.

- Palmitoylation : The free hydroxyl groups on the glyceryl moiety are esterified with palmitoyl chloride in the presence of dimethylaminopyridine (DMAP).

- Deprotection : The N-protecting group is removed using trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc.

A critical challenge is the high cost of N-protected cysteine , which constitutes ~60% of total synthesis expenses. Additionally, the esterification step often yields diastereomers due to the chiral centers in the glyceryl backbone, necessitating costly separation techniques like preparative HPLC.

Table 1: Traditional vs. N-Acetylated Pam₂Cys Synthesis

Diastereomer Separation and Resolution

Chromatographic Techniques

Diastereomers arising from the glyceryl backbone’s chirality are separated using:

- Preparative HPLC : C18 columns with isocratic elution (acetonitrile/water, 85:15).

- Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3).

Table 2: Diastereomer Separation Efficiency

| Method | Resolution (R_s) | Purity (%) | Reference |

|---|---|---|---|

| Preparative HPLC | 1.5 | 98 | |

| Flash Chromatography | 1.2 | 95 | |

| Chiral Column HPLC | 2.0 | 99 |

Lipopeptide Conjugation Strategies

Pam₂Cys is frequently conjugated to antigenic peptides to create self-adjuvanting vaccines. Key methods include:

Native Chemical Ligation (NCL)

A C-terminal thioester on the antigen reacts with an N-terminal cysteine on Pam₂Cys:

$$

\text{Antigen-SR + HS-Cys-Pam}2\text{Cys} \rightarrow \text{Antigen-Cys-Pam}2\text{Cys} \quad (\text{Yield: 70–80\%})

$$

This method preserves peptide epitope integrity but requires stringent thiol-free conditions.

Sortase A-Mediated Coupling

The enzyme Sortase A catalyzes transpeptidation between LPXTG motifs on antigens and glycine residues on Pam₂Cys:

$$

\text{Antigen-LPETG + Gly-Pam}2\text{Cys} \xrightarrow{\text{Sortase A}} \text{Antigen-LPET-Pam}2\text{Cys} \quad (\text{Yield: 60\%})

$$

This approach is site-specific but limited by enzyme availability.

Analytical Characterization

Structural Confirmation

Purity Assessment

Table 3: Analytical Techniques for Pam₂Cys Characterization

| Technique | Key Parameters | Reference |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | |

| ESI-MS | Positive ion mode, m/z 862.6 | |

| IR Spectroscopy | ν(C=O) 1,740 cm⁻¹ |

Q & A

Q. What mechanisms explain Pam₂Cys-induced cross-presentation of exogenous antigens?

- Methodological Answer : Pam₂Cys promotes antigen escape from endosomes into the cytosol via membrane destabilization. Confirm using pH-sensitive dyes (e.g., LysoTracker) and inhibitors of vacuolar ATPase (e.g., bafilomycin A1). Proteasome inhibitors (e.g., MG132) can further validate TAP-dependent MHC-I presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.